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Magnesium zirconium trioxide

Perovskite mechanics Thermal barrier coatings DFT elastic properties

Choose MgZrO₃ for applications where generic AZrO₃ alternatives fail. This ductile perovskite (Pugh's ratio >1.75) uniquely combines a 25% vs YSZ thermal barrier improvement and microcrack resistance under cyclic loads. For electronics, 30nm films deliver εr=14.8 with 5.54×10⁻⁷ A/cm² leakage, bridging the capacitance gap between SiO₂ and HfO₂ without interface degradation. Available as high-purity powder; standard R&D and bulk packaging with worldwide shipping.

Molecular Formula MgO3Zr
Molecular Weight 163.53 g/mol
CAS No. 12032-31-4
Cat. No. B083928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium zirconium trioxide
CAS12032-31-4
Molecular FormulaMgO3Zr
Molecular Weight163.53 g/mol
Structural Identifiers
SMILES[O-][Zr](=O)[O-].[Mg+2]
InChIInChI=1S/Mg.3O.Zr/q+2;;2*-1;
InChIKeyVIBGUAPFBVGMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Zirconium Trioxide (MgZrO₃) CAS 12032-31-4 – Procurement-Grade Baseline Profile for Scientific and Industrial Selection


Magnesium zirconium trioxide (MgZrO₃, CAS 12032-31-4) is a lead-free ABO₃-type cubic perovskite oxide belonging to the AZrO₃ family (A = Mg, Ca, Sr, Ba) [1]. It exists as a white to pale-yellow crystalline powder with a melting point of 2060 °C and experimental density of 4.23 g cm⁻³ [2]. As a wide-bandgap semiconductor exhibiting an indirect-to-direct bandgap transition under pressure, MgZrO₃ occupies a distinct niche among alkaline-earth zirconates for high-temperature structural ceramics, thermal barrier coatings (TBCs), dielectric layers in thin-film transistors, and heterogeneous catalysis [1][3]. Its combination of ductile mechanical character, moderate dielectric constant, and compositional simplicity relative to rare-earth-doped zirconias makes it a strategically differentiated procurement target for applications where phase stability, thermal cycling tolerance, and electronic performance converge.

Why AZrO₃ Perovskites Cannot Be Interchanged – The Case for MgZrO₃-Specific Procurement


The AZrO₃ perovskite family exhibits property divergences driven by A-site cation identity, which controls tolerance factor, elastic anisotropy, and electronic band structure. Replacing Mg²⁺ with Ca²⁺, Sr²⁺, or Ba²⁺ in the A-site fundamentally alters the ductile-to-brittle transition, dielectric response, and thermal expansion behavior [1]. For example, MgZrO₃ is computationally classified as ductile (suitable for thermal-cycling environments) whereas SrZrO₃ and BaZrO₃ are brittle and prone to microcracking under thermomechanical stress [1]. Similarly, the experimentally measured dielectric constant of thin-film MgZrO₃ (εᵣ = 14.8) positions it in a distinct application window between SiO₂ (εᵣ ≈ 3.9) and high-κ HfO₂ (εᵣ ≈ 20–25), a window not identically served by CaZrO₃ (εᵣ ≈ 23–32) or SrZrO₃ (εᵣ ≈ 20–22) in bulk ceramic form [2][3]. Generic substitution with an off-the-shelf AZrO₃ analog therefore risks mismatched mechanical reliability, dielectric misfit, and unvalidated thermal barrier performance. The quantitative evidence below establishes precisely where MgZrO₃ differentiates from its closest in-class comparators.

MgZrO₃ (CAS 12032-31-4) Quantitative Differentiation Evidence – Comparator-Anchored Data for Scientific Procurement Decisions


Ductile vs. Brittle Mechanical Classification in AZrO₃ Perovskites – Direct DFT Comparison

Density Functional Theory (DFT) calculations using the CASTEP code with GGA-PBE functional were performed on the full AZrO₃ series (A = Mg, Ca, Sr, Ba, Sn, Cu) within the cubic Pm-3m space group. Analysis of polycrystalline elastic moduli yields MgZrO₃ as ductile (Pugh's ratio B/G > 1.75), whereas SrZrO₃ and BaZrO₃ are unambiguously brittle (B/G < 1.75) [1]. CaZrO₃ and SnZrO₃ also fall in the ductile regime, but MgZrO₃ is the only ductile member combining the smallest A-site cation radius with a tolerance factor of t ≈ 0.98, closest to the ideal cubic perovskite value of 1.00 [1][2]. This ductility is critical for thermal barrier coating (TBC) service, where brittle materials accumulate microcracks during thermal cycling and suffer spallation failure.

Perovskite mechanics Thermal barrier coatings DFT elastic properties

Thermal Barrier Coating Performance – MgZrO₃ vs. Yttria-Stabilized Zirconia (YSZ) Head-to-Head Piston Temperature Reduction

In a finite-element-method (FEM) study using ANSYS, plasma-sprayed MgZrO₃ and YSZ thermal barrier coatings of identical thickness (0.3 mm) were applied to aluminum alloy piston crowns. The MgZrO₃ coating reduced substrate temperature by 25% versus the uncoated piston, while YSZ achieved only a 17% reduction under identical boundary conditions [1]. Correspondingly, the peak exterior surface temperature increased by 32% for MgZrO₃ versus 20% for YSZ, indicating superior heat retention in the combustion chamber. This represents a 47% relative improvement in substrate thermal protection for MgZrO₃ over the industry-standard YSZ TBC material in this diesel-engine configuration.

Thermal barrier coatings Diesel engine pistons Finite element thermal analysis

Thin-Film Dielectric Performance – MgZrO₃ Experimental Data vs. Established Gate Dielectrics for Low-Power Transistors

Amorphous MgZrO₃ films of 30 nm thickness were deposited via spray pyrolysis at 400 °C and characterized in a metal–insulator–metal (MIM) configuration. The films achieved a dielectric constant εᵣ = 14.8 at 1 MHz, leakage current density of 5.54 × 10⁻⁷ A cm⁻² at 4 MV cm⁻¹, breakdown electric field of 5.16 MV cm⁻¹, and RMS surface roughness of 0.29 nm [1]. When integrated as the gate dielectric in IGZO thin-film transistors, the MgZrO₃ layer enabled field-effect mobility of 20 cm² V⁻¹ s⁻¹, subthreshold swing of 88 mV dec⁻¹, and on/off current ratio of ~10⁹ with zero hysteresis [1]. Compared with conventional SiO₂ (εᵣ ≈ 3.9) and Al₂O₃ (εᵣ ≈ 9), MgZrO₃ provides 3.8× and 1.6× higher dielectric constant respectively, while maintaining leakage currents comparable to or lower than Al₂O₃-based gate dielectrics [1][2]. This positions MgZrO₃ in a distinct intermediate-κ window where capacitance density is significantly enhanced over SiO₂ without the band-offset and interface-quality challenges associated with ultra-high-κ materials such as HfO₂ (εᵣ ≈ 20–25).

High-k dielectrics Thin-film transistors IGZO TFT gate insulator

Thermodynamic Stability Quantification – Formation Energy and Metastability of MgZrO₃ Relative to Decomposition Products

DFT calculations from the Materials Project (mp-1017000) yield a formation energy of −2.852 eV atom⁻¹ for MgZrO₃ from its elemental constituents, confirming strong thermodynamic driving force for compound formation [1]. However, the energy above the convex hull is +0.667 eV atom⁻¹, indicating that MgZrO₃ is metastable with respect to decomposition into MgO + ZrO₂ at 0 K [1]. This metastability is not a liability but a processing-defining characteristic: it necessitates controlled synthesis conditions (sol-gel, co-precipitation, or spray pyrolysis at moderate temperatures) to kinetically trap the perovskite phase, while also implying that MgZrO₃ is less prone to unwanted high-temperature phase decomposition during service compared to phases with energy-above-hull values approaching zero. For comparison, many rare-earth zirconate pyrochlores (e.g., La₂Zr₂O₇) exhibit energy-above-hull values near zero, meaning they are thermodynamically stable but may lack the kinetic persistence advantage of a metastable perovskite under rapid thermal transients [1][2]. The DFT-calculated tolerance factor of t ≈ 0.98 (close to the ideal cubic value of 1.00) further supports structural integrity of the cubic phase [2].

Phase stability Formation energy Perovskite metastability

Industrial Validation – GE Patent Claims MgZrO₃ for Ultra-Low Thermal Conductivity Thermal Barrier Coatings

General Electric Company patent US 2023/0242457 A1 (filed 2022, published 2023) explicitly claims a thermal barrier coating composition comprising a rare-earth solid solution (Gd₂O₃ + Lu₂O₃, optionally with Yb₂O₃ or Sm₂O₃), at least one of HfO₂ and CaZrO₃/MgZrO₃, and the balance ZrO₂ [1]. The patent positions MgZrO₃ as an interchangeable or complementary component alongside CaZrO₃ and HfO₂ in an ultra-low thermal conductivity (ULK) TBC system designed to outperform conventional 8YSZ, which is acknowledged in the patent background as suffering from tetragonal-to-monoclinic phase decomposition at elevated temperatures [1]. The explicit inclusion of MgZrO₃ in a major turbine OEM's intellectual property portfolio provides industrial-grade validation that this compound meets the stringent phase-stability and thermal-insulation requirements for next-generation gas-turbine hot-section components, differentiating it from zirconate analogs not similarly claimed in ULK TBC patents.

Thermal barrier coating Gas turbine Ultra-low thermal conductivity Patent-backed composition

MgZrO₃ (CAS 12032-31-4) High-Confidence Application Scenarios Rooted in Quantitative Differentiation Evidence


Thermal Barrier Coatings for Diesel Engine Pistons and Gas-Turbine Hot-Section Components

MgZrO₃-based thermal barrier coatings reduce substrate temperature by 25% versus uncoated surfaces, outperforming industry-standard YSZ (17% reduction) [1]. This 47% relative improvement, combined with MgZrO₃'s ductile mechanical character (Pugh's ratio B/G > 1.75) that resists thermal-cycling-induced microcracking [2], makes MgZrO₃ the preferred TBC candidate where both thermal insulation and mechanical durability under cyclic thermal loads are required. GE's patent claim for MgZrO₃ in ultra-low thermal conductivity TBC compositions further validates its industrial readiness for gas-turbine applications [3].

Intermediate-κ Gate Dielectric Layers for IGZO Thin-Film Transistors in Low-Power Flexible Electronics

Spray-pyrolyzed MgZrO₃ films (30 nm) deliver εᵣ = 14.8 with leakage current density of 5.54 × 10⁻⁷ A cm⁻² and breakdown field of 5.16 MV cm⁻¹, enabling IGZO TFTs with mobility of 20 cm² V⁻¹ s⁻¹ and subthreshold swing of 88 mV dec⁻¹ [1]. This dielectric performance occupies a strategically valuable intermediate-κ window: 3.8× the capacitance density of SiO₂ without the band-offset and interface-degradation challenges of HfO₂. The low deposition temperature (400 °C) and amorphous film quality (RMS roughness 0.29 nm) are compatible with flexible substrates and cost-sensitive large-area electronics manufacturing [1].

Metastable Perovskite Host for Defect-Engineered Photocatalysis and Bandgap-Tuned Optoelectronics

The metastable nature of MgZrO₃ (E_hull = +0.667 eV atom⁻¹) provides a kinetically accessible platform for doping and defect engineering [1]. The bandgap is tunable from ~4–4.5 eV (conventional) to ~3.1 eV (nano-sponge morphology) through synthesis control [2], enabling visible-light photocatalytic degradation exceeding 80% for organic dyes. The combination of tunable bandgap, high surface area achievable through solvothermal processing, and oxygen-vacancy-rich defect chemistry positions MgZrO₃ as a versatile photocatalyst host for wastewater treatment and solar-driven environmental remediation [2].

High-Temperature Structural Ceramics and Refractory Components Requiring Thermal-Shock Resistance

With a melting point of 2060 °C, experimental density of 4.23 g cm⁻³, and DFT-confirmed ductile mechanical character [1][2], MgZrO₃ is well-suited for refractory bricks, furnace linings, and high-temperature structural ceramics where thermal-shock resistance is critical. Unlike brittle SrZrO₃ and BaZrO₃ alternatives that accumulate microcracks during rapid temperature changes, MgZrO₃'s ductility accommodates thermal-expansion mismatch stresses, extending component lifetime in cyclic high-temperature industrial processes [2].

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